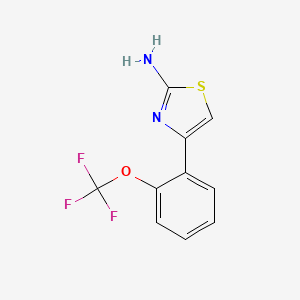

4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine

描述

4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a trifluoromethoxyphenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine typically involves the condensation of 2-aminothiazole with 2-(trifluoromethoxy)benzaldehyde. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

化学反应分析

Types of Reactions

4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine undergoes various chemical reactions, including:

Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, due to the electron-donating effect of the nitrogen atom.

Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

Nucleophilic Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield brominated thiazole derivatives, while nucleophilic substitution with an amine can produce aminated thiazole derivatives .

科学研究应用

Anticancer Activity

Numerous studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine have shown promising results against various cancer cell lines. In one study, a series of thiazole derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer). Some derivatives exhibited IC50 values as low as 2.01 µM against HT29 cells, demonstrating their potential as effective anticancer agents .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. Research has shown that certain 2-aminothiazole compounds possess antibacterial activity against pathogens such as Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the thiazole ring could enhance antibacterial efficacy while maintaining selectivity against mycobacterial species .

Anti-inflammatory Properties

The anti-inflammatory potential of thiazole derivatives has been documented in various studies. For example, certain thiazole-based compounds were evaluated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory processes. These compounds demonstrated significant inhibition of these pathways, suggesting their utility in developing anti-inflammatory drugs .

Antiproliferative Properties Study

A recent study focused on the synthesis and characterization of novel thiazole derivatives, including this compound, assessed their antiproliferative effects on melanoma cells. The compound exhibited approximately 2.6-fold higher activity against melanoma cells compared to healthy fibroblast cells, indicating its selective cytotoxicity towards cancerous cells .

Structure-Activity Relationship Analysis

Another significant investigation involved a comprehensive SAR analysis of various thiazole derivatives where modifications at different positions led to varied biological activities. The study concluded that specific substitutions at the C-2 and C-4 positions of the thiazole ring were crucial for enhancing biological activity against cancer cells and pathogens .

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity for these targets . The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex . These interactions can modulate the activity of the target, leading to the compound’s observed biological effects .

相似化合物的比较

Similar Compounds

4-Phenyl-1,3-thiazole-2-amine: Similar structure but lacks the trifluoromethoxy group, resulting in different biological activities and properties.

4-(4-(4-Fluorophenoxy)phenyl)thiazol-2-amine: Contains a fluorophenoxy group instead of a trifluoromethoxy group, leading to variations in lipophilicity and metabolic stability.

Uniqueness

4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine is unique due to the presence of the trifluoromethoxy group, which enhances its lipophilicity, metabolic stability, and binding affinity for biological targets . These properties make it a valuable scaffold in drug discovery and development .

生物活性

4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine is a compound belonging to the thiazole family, which is recognized for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential applications as an anticancer and anti-inflammatory agent. The presence of the trifluoromethoxy group enhances its pharmacological properties, making it a subject of ongoing research.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₈F₃N₃S, with a molecular weight of approximately 295.26 g/mol. The structure features a thiazole moiety linked to a phenyl group substituted with a trifluoromethoxy group. This unique configuration contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves reactions between thiazole derivatives and substituted phenyl compounds. Various methods have been reported, emphasizing specific reaction conditions such as temperature, solvent choice, and reaction time. For instance, yields can vary significantly depending on these parameters, with some methods achieving yields around 61% .

Anticancer Activity

Research indicates that this compound exhibits significant activity against various cancer cell lines. The compound has been tested against human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cell lines using the MTT assay, demonstrating notable cytotoxic effects .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 5.84 |

| HT-29 | 6.66 |

| MCF-7 | 7.12 |

The mechanism of action for this compound appears to involve the modulation of specific biological targets associated with cancer cell proliferation and survival pathways.

Antimicrobial Activity

In addition to its anticancer properties, thiazole derivatives, including related compounds, have shown antibacterial activity against Mycobacterium tuberculosis, indicating potential as anti-tubercular agents . The structural modifications at the C-2 and C-4 positions of the thiazole core can influence this activity significantly.

Table 2: Antimicrobial Activity Against M. tuberculosis

| Compound | Minimum Inhibitory Concentration (MIC, µM) |

|---|---|

| Thiazole Derivative A | <1 |

| Thiazole Derivative B | <5 |

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives:

- Study on Anticancer Properties : A series of thiazole derivatives were synthesized and evaluated for their anticancer activity against multiple human cancer cell lines. Results indicated that certain substitutions at the C-4 position enhanced cytotoxicity significantly .

- Antimicrobial Study : A study focused on the efficacy of thiazole compounds against M. tuberculosis revealed that specific analogs displayed sub-micromolar MIC values, suggesting strong potential for further development as novel anti-tubercular agents .

- Mechanistic Insights : Investigations into the mechanism of action have shown that these compounds may interact with cellular pathways involved in apoptosis and cell cycle regulation, contributing to their anticancer effects .

常见问题

Q. Basic: What are the common synthetic routes for 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine?

Methodological Answer:

The synthesis typically involves cyclization of para-substituted aniline derivatives with thiocyanate reagents. For example, 4-(trifluoromethoxy)aniline can be treated with potassium thiocyanate (KSCN) and bromine (Br₂) under reflux to form the thiazole ring via a thiourea intermediate. This method achieves yields >90% when optimized . Alternative routes include condensation reactions between thiazole precursors and substituted benzaldehydes in ethanol with acetic acid catalysis, followed by recrystallization for purification .

Q. Basic: How is the structural identity of this compound confirmed in research settings?

Methodological Answer:

Structural characterization relies on spectral

- ¹H NMR : Distinct signals for aromatic protons (δ 6.8–8.2 ppm) and the thiazole NH₂ group (δ 5.5–6.0 ppm).

- IR Spectroscopy : Absorption bands for C=N (1650–1600 cm⁻¹) and C-S (700–600 cm⁻¹) confirm the thiazole core.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 325.41 for derivatives) validate the molecular formula .

Q. Advanced: How can researchers optimize synthetic protocols to improve yield and purity?

Methodological Answer:

Key strategies include:

- Reagent Stoichiometry : Using 1.2–1.5 equivalents of KSCN to aniline derivatives minimizes side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol facilitates Schiff base formation in condensation steps .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol removes impurities. For example, compound 69 in achieved 75% yield after optimization .

Q. Advanced: How should conflicting biological activity data across studies be addressed?

Methodological Answer:

Discrepancies in antimicrobial or antifungal activity (e.g., moderate vs. high potency) often arise from:

- Assay Variability : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines to ensure reproducibility.

- Structural Analogs : Subtle substitutions (e.g., replacing trifluoromethoxy with methylthio) alter lipophilicity and target binding. For instance, 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine showed enhanced membrane permeability compared to non-fluorinated analogs .

- Bacterial Strains : Test against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to assess spectrum breadth .

Q. Advanced: What computational methods predict the compound’s biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., ABAD/17β-HSD10 for Alzheimer’s targets). Rigid docking of the thiazole core into hydrophobic pockets explains inhibitory activity .

- QSAR Models : Correlate substituent electronegativity (e.g., trifluoromethoxy vs. methoxy) with antibacterial IC₅₀ values. Hammett constants (σ) quantify electronic effects on reactivity .

Q. Advanced: How can researchers validate the compound’s stability under experimental conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C for thiazole derivatives).

- pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. For example, N-(4-ethoxyphenyl)-4-(2-methylimidazo-[1,2-α]pyridine-3-yl)thiazol-2-amine showed stability at pH 7.4 but hydrolyzed at pH <3 .

- Light Sensitivity : Store samples in amber vials if UV-Vis spectroscopy indicates photodegradation .

Q. Advanced: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Byproduct Formation : Scale-up increases side reactions (e.g., oxidation of thiol intermediates). Mitigate via inert atmospheres (N₂/Ar) and low-temperature stirring.

- Solvent Recovery : Replace ethanol with recyclable solvents (e.g., 2-MeTHF) to reduce waste.

- Yield Consistency : Optimize catalyst loading (e.g., 0.1 mol% Pd for cross-coupling steps) and monitor reaction progress via TLC .

Q. Advanced: How do structural modifications influence pharmacokinetic properties?

Methodological Answer:

- Lipophilicity : Introducing trifluoromethoxy groups increases logP (e.g., from 2.1 to 3.5), enhancing blood-brain barrier penetration.

- Metabolic Stability : Fluorine atoms reduce CYP450-mediated oxidation. For example, 6-(trifluoromethoxy)benzo[d]thiazol-2-amine exhibited a 50% longer half-life than non-fluorinated analogs .

- Solubility : Add polar groups (e.g., morpholine sulfonyl) to improve aqueous solubility for in vivo dosing .

Q. Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Perform reactions in fume hoods due to volatile byproducts (e.g., H₂S in thiazole synthesis).

- Waste Disposal : Neutralize acidic/basic waste before transferring to licensed facilities .

Q. Advanced: What analytical techniques resolve stereochemical ambiguities in derivatives?

Methodological Answer:

- X-ray Crystallography : Determines absolute configuration, as used for N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine to confirm planar thiazole geometry .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H (heptane/ethanol mobile phase).

- NOESY NMR : Identifies spatial proximity between protons to assign cis/trans isomerism in substituted analogs .

属性

IUPAC Name |

4-[2-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2OS/c11-10(12,13)16-8-4-2-1-3-6(8)7-5-17-9(14)15-7/h1-5H,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQKMFVNNARWHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。